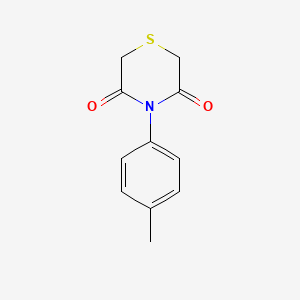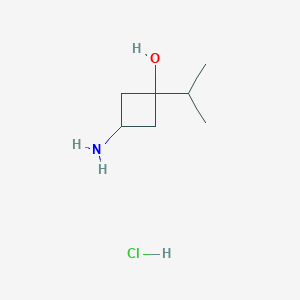
3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, also known as 1-aminocyclobutane-1-carboxylic acid hydrochloride, is a cyclic amino acid derivative. It has been studied for its potential use in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
BNCT Agents and Boronated Compounds
One of the key areas of research involving cyclobutane derivatives is their potential application in Boron Neutron Capture Therapy (BNCT). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates the compound's capability as a BNCT agent. This process involved the monoalkylation of m-carborane followed by a series of chemical reactions leading to the desired boronated cyclobutanone compound (Srivastava, Singhaus, & Kabalka, 1997). Similarly, a water-soluble boronated amino acid containing a cascade polyol was developed for BNCT, showcasing the versatility of cyclobutane derivatives in synthesizing compounds for therapeutic applications (Das et al., 2000).
Corrosion Inhibition
Research has also explored the use of tertiary amines derived from cyclobutane compounds, such as 1,3-di-amino-propan-2-ol, in inhibiting carbon steel corrosion. These compounds, synthesized through alkylation reactions, demonstrated significant efficiency in retarding anodic dissolution of iron, offering a protective layer on the metal surface. This finding highlights the potential of cyclobutane derivatives as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Organic Synthesis and Medicinal Chemistry
Cyclobutane derivatives serve as intermediates in organic synthesis, contributing to the development of various chemically significant compounds. For example, the synthesis of 3-aminocyclobut-2-en-1-ones as squaramide surrogates has led to potent antagonists of VLA-4, demonstrating the role of cyclobutane structures in medicinal chemistry (Brand, de Candole, & Brown, 2003). Additionally, the synthesis of 1,1'-azobis-1,2,3-triazole from 1-amino-1,2,3-triazole, characterized by its N8 structure and photochromism, shows the innovative applications of cyclobutane derivatives in developing high-nitrogen compounds with unique properties (Li et al., 2010).
Propiedades
IUPAC Name |
3-amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7(9)3-6(8)4-7;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWAVNKQWWWXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
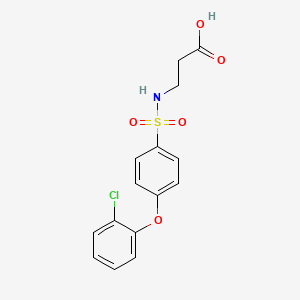
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
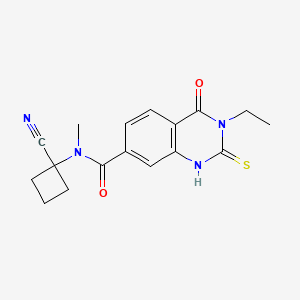
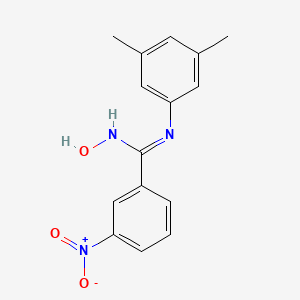
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
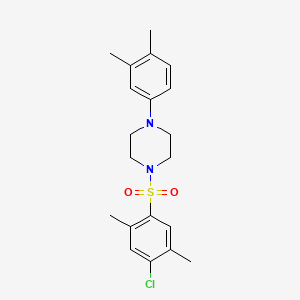
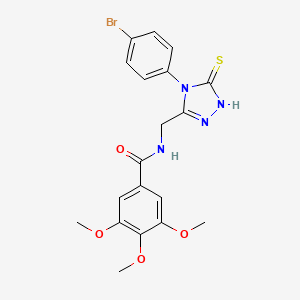
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)
